![molecular formula C10H15NS B3287170 3-(4-Methylsulfanylphenyl)propan-1-amine CAS No. 83987-53-5](/img/structure/B3287170.png)
3-(4-Methylsulfanylphenyl)propan-1-amine
Overview
Description
3-(4-Methylsulfanylphenyl)propan-1-amine, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its stimulant and hallucinogenic effects. However, due to its potential for serious adverse effects, 4-MTA is now a controlled substance in many countries.
Mechanism Of Action
Like other amphetamines, 4-MTA acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. The exact mechanism of action of 4-MTA is not fully understood, but it is believed to primarily affect serotonin receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also has potential neurotoxic effects, particularly on serotonin neurons. Long-term use of 4-MTA has been associated with severe adverse effects such as liver and kidney damage, seizures, and even death.
Advantages And Limitations For Lab Experiments
One advantage of 4-MTA for lab experiments is its selectivity for serotonin receptors. This can make it a useful tool for investigating the role of serotonin in the brain. However, its potential for adverse effects and its status as a controlled substance in many countries can make it difficult to use in research.
Future Directions
There are several potential future directions for research on 4-MTA. One area of interest is its potential as a tool for investigating the role of serotonin in psychiatric disorders such as depression and anxiety. Additionally, there is interest in developing safer and more selective compounds that target serotonin receptors for therapeutic use. Finally, there is ongoing research into the long-term effects of amphetamine use on the brain and body, which may shed light on the potential risks associated with 4-MTA.
Scientific Research Applications
Despite its history as a recreational drug, 4-MTA has potential applications in scientific research. It has been studied for its effects on serotonin receptors and its potential as a tool for investigating the role of serotonin in the brain. Additionally, 4-MTA has been used in studies of drug metabolism and toxicology.
properties
IUPAC Name |
3-(4-methylsulfanylphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVIAMZAFLNPIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302853 | |
Record name | 4-(Methylthio)benzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)benzenepropanamine | |
CAS RN |
83987-53-5 | |
Record name | 4-(Methylthio)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83987-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)benzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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